1-Chloro-3-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-propan-2-one
CAS No.: 92297-75-1
Cat. No.: VC3919156
Molecular Formula: C14H16ClNO
Molecular Weight: 249.73 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 92297-75-1 | 
|---|---|
| Molecular Formula | C14H16ClNO | 
| Molecular Weight | 249.73 g/mol | 
| IUPAC Name | 1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one | 
| Standard InChI | InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3 | 
| Standard InChI Key | BRXMHAHJRYVVSM-UHFFFAOYSA-N | 
| SMILES | CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C | 
| Canonical SMILES | CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C | 
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Parameters
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 249.74 g/mol | |
| Density | 1.188 g/cm³ | |
| Boiling Point | 343.2°C at 760 mmHg | |
| Melting Point | 111–113°C | |
| Refractive Index | 1.598 | 
Electronic and Spectroscopic Features
The conjugation between the indole’s π-system and the carbonyl group generates a broad UV-Vis absorption band in the 300–400 nm range, characteristic of extended chromophores . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
- 
δ 1.22–1.32 ppm: Singlets corresponding to the three methyl groups on the indole nitrogen and bridgehead .
 - 
δ 4.32–4.38 ppm: Doublets () from the methylene protons adjacent to the ketone .
 - 
δ 6.55–8.14 ppm: Multiplet signals attributed to aromatic indole protons .
 
Infrared spectroscopy shows strong stretches at (C=O) and (C–Cl), confirming functional group presence .
Synthesis and Reaction Pathways
Primary Synthetic Routes
A validated method involves condensing 1,3,3-trimethyl-2-methyleneindoline (CAS 118-12-7) with chlorinated ketone precursors under refluxing tetrahydrofuran (THF) . For example:
Key parameters:
Optimization Strategies
- 
Solvent Effects: Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote decomposition above 100°C .
 - 
Catalysis: Lewis acids like ZnCl₂ improve regioselectivity by coordinating to the carbonyl oxygen.
 - 
Temperature Control: Maintaining temperatures below 120°C prevents retro-aldol side reactions .
 
Physicochemical Properties and Stability
Thermal Behavior
Thermogravimetric analysis (TGA) indicates decomposition onset at 200°C, with complete volatilization by 343°C . The high boiling point (343.2°C) suggests strong intermolecular interactions, likely π-stacking between indole moieties .
Solubility Profile
| Solvent | Solubility (mg/mL) | Notes | 
|---|---|---|
| THF | 45.2 | Complete dissolution at 25°C | 
| Ethanol | 12.7 | Partial solubility, cloudy | 
| Hexane | <0.1 | Insoluble | 
The preferential solubility in THF aligns with its use as a reaction medium .
Stability Considerations
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume